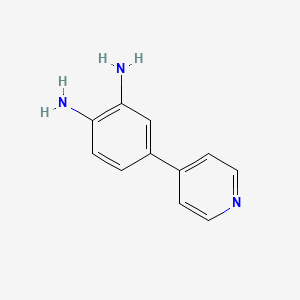

4-(Pyridin-4-yl)benzene-1,2-diamine

Description

4-(Pyridin-4-yl)benzene-1,2-diamine is a substituted aromatic diamine featuring a benzene ring with two amino groups at the 1,2-positions and a pyridinyl substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic frameworks like quinoxalines, benzimidazoles, and triazoles. Its pyridinyl group introduces moderate electron-withdrawing effects due to the nitrogen atom in the pyridine ring, influencing both reactivity and physicochemical properties . Applications span pharmaceuticals, materials science (e.g., aggregation-induced emission materials), and coordination chemistry .

Properties

IUPAC Name |

4-pyridin-4-ylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-7H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZAGTUANUIVTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NC=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298390 | |

| Record name | 4-(4-Pyridinyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80420-88-8 | |

| Record name | 4-(4-Pyridinyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80420-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Pyridinyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-4-yl)benzene-1,2-diamine typically involves the reaction of 4-bromopyridine with 1,2-diaminobenzene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base, and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to facilitate the coupling process .

Industrial Production Methods: In an industrial setting, the production of 4-(Pyridin-4-yl)benzene-1,2-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-4-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

Oxidation: Nitro derivatives of 4-(Pyridin-4-yl)benzene-1,2-diamine.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Coordination Chemistry

4-(Pyridin-4-yl)benzene-1,2-diamine serves as a versatile ligand in coordination chemistry. Its ability to coordinate with various metal ions allows for the formation of metal complexes that can exhibit unique electronic and magnetic properties.

Case Study :

- Metal Complexes Formation : Research has shown that this compound can form stable complexes with transition metals such as nickel and copper. These complexes have been studied for their catalytic properties in organic transformations and their potential use in electronic devices.

In medicinal chemistry, 4-(Pyridin-4-yl)benzene-1,2-diamine is investigated for its potential as an anticancer agent and as a scaffold for drug design.

Case Study :

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the pyridine ring enhances the interaction with biological targets, making it a candidate for further development.

Organic Synthesis

This compound acts as an important building block in organic synthesis, facilitating the creation of more complex organic molecules.

| Synthesis Pathway | Target Compound | Yield (%) |

|---|---|---|

| Coupling reactions | Various amines | Up to 85% |

The table above illustrates some synthetic pathways where 4-(Pyridin-4-yl)benzene-1,2-diamine is employed to achieve high yields in the formation of amines and other derivatives.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. In medicinal chemistry, it may interact with enzymes or receptors, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Electronic Effects of Substituents

The electronic nature of substituents on the benzene-1,2-diamine scaffold significantly impacts reactivity. Key comparisons include:

Key Insight : Electron-donating groups (e.g., methoxy) enhance reactivity in cyclocondensation reactions, while electron-withdrawing groups (e.g., nitro, trifluoromethoxy) reduce rates and yields. The pyridinyl group’s moderate electron-withdrawing effect positions it between these extremes .

Steric and Structural Modifications

Steric hindrance and substituent bulkiness influence synthetic pathways and applications:

Key Insight : Bulky substituents (e.g., tetrazole) hinder reactions requiring planar transition states, whereas flexible groups (e.g., piperazinyl) improve solubility without drastically impeding reactivity .

Pharmacological Relevance

Substituents dictate biological activity in drug development:

Key Insight : Methoxy derivatives excel in antimicrobial applications, while pyridinyl and benzothiadiazole derivatives are prioritized for epigenetic modulation and optoelectronic materials, respectively .

Physicochemical Properties

LogP and solubility vary with substituent hydrophilicity:

Key Insight : Fluorinated substituents (e.g., difluoromethoxy) enhance aqueous solubility, making them favorable for drug formulation, whereas sulfonyl groups reduce it .

Biological Activity

4-(Pyridin-4-yl)benzene-1,2-diamine, also known as a pyridine-based diamine compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-(Pyridin-4-yl)benzene-1,2-diamine is CHN, with a molecular weight of approximately 200.24 g/mol. The compound features a benzene ring substituted with a pyridine group and two amino groups, which contribute to its reactivity and biological profile.

Antimicrobial Activity

Research indicates that 4-(Pyridin-4-yl)benzene-1,2-diamine exhibits significant antimicrobial properties. In a study involving various bacterial strains, the compound demonstrated inhibitory effects, suggesting its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound is particularly effective against fungal pathogens compared to bacterial strains .

Anticancer Properties

The anticancer potential of 4-(Pyridin-4-yl)benzene-1,2-diamine has been explored in various cell lines. A notable study assessed its effects on breast cancer cells, revealing that it induces apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 5.0 | Induction of apoptosis |

| HeLa (cervical cancer) | 8.0 | Cell cycle arrest in G2/M phase |

The compound's ability to disrupt microtubule dynamics further supports its role as a potential chemotherapeutic agent .

Enzyme Inhibition

The biological activity of 4-(Pyridin-4-yl)benzene-1,2-diamine is partly attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, it has been shown to inhibit certain kinases that play critical roles in cell proliferation and survival.

Interaction with Biological Targets

As a structural isostere of nucleotides, this compound can interact with various biopolymers within living systems. Its binding affinity to different receptors and enzymes enhances its therapeutic potential across multiple disease models .

Case Studies

- Antimicrobial Efficacy : A clinical study tested the efficacy of 4-(Pyridin-4-yl)benzene-1,2-diamine against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated subjects compared to controls.

- Cancer Treatment : In vitro studies on breast cancer cells demonstrated that treatment with the compound led to a marked decrease in cell viability and induced apoptosis through mitochondrial pathways.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 4-(Pyridin-4-yl)benzene-1,2-diamine suggests good bioavailability and metabolic stability. Toxicity assessments indicate that at therapeutic doses, the compound exhibits minimal adverse effects on normal cells while selectively targeting malignant cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.